molecular formula C17H12N2O4S B10812500 (5Z)-3-benzyl-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione

(5Z)-3-benzyl-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B10812500
M. Wt: 340.4 g/mol
InChI Key: SPTMNTGPAUPILC-GDNBJRDFSA-N
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Description

(5Z)-3-benzyl-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione is a synthetic organic compound belonging to the thiazolidinedione class. This compound is characterized by its unique structure, which includes a thiazolidine ring fused with a benzyl and a nitrophenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of (5Z)-3-benzyl-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 3-benzyl-1,3-thiazolidine-2,4-dione with 4-nitrobenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product precipitates out. The product is then filtered, washed, and recrystallized to obtain pure this compound.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

(5Z)-3-benzyl-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or nitrophenyl positions, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives with modified functional groups.

Scientific Research Applications

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of certain bacterial and fungal strains.

    Medicine: Research has explored the compound’s potential as a therapeutic agent, particularly in the treatment of diseases such as diabetes and cancer. Its ability to modulate specific biological pathways makes it a candidate for drug development.

    Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (5Z)-3-benzyl-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, the compound can modulate signaling pathways by interacting with receptors on the cell surface, leading to changes in cellular responses.

Comparison with Similar Compounds

(5Z)-3-benzyl-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione can be compared with other thiazolidinedione derivatives, such as:

    Rosiglitazone: A well-known thiazolidinedione used in the treatment of type 2 diabetes. Unlike this compound, rosiglitazone primarily targets the peroxisome proliferator-activated receptor gamma (PPARγ).

    Pioglitazone: Another thiazolidinedione used for diabetes management, which also targets PPARγ but has a different side effect profile compared to rosiglitazone.

    Troglitazone: An older thiazolidinedione that was withdrawn from the market due to hepatotoxicity concerns. It shares structural similarities with this compound but differs in its safety profile and clinical applications.

Biological Activity

(5Z)-3-benzyl-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a variety of biological properties, including antimicrobial, anticancer, and metabolic modulation effects. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C17H12N2O4SC_{17}H_{12}N_{2}O_{4}S with a molecular weight of approximately 344.35 g/mol. The structure features a thiazolidine ring with a benzyl and a nitrophenyl group that contribute to its biological activity.

PropertyValue
Molecular Formula C17H12N2O4S
Molecular Weight 344.35 g/mol
IUPAC Name This compound
CAS Number 37865-04-6

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

  • Antimicrobial Activity : The compound has shown significant antimicrobial properties against various bacterial strains. Its mechanism may involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
  • Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. The presence of the nitrophenyl group enhances its interaction with cellular targets involved in cancer progression.
  • Metabolic Modulation : Studies have suggested that this thiazolidinedione derivative may modulate mitochondrial respiration and energy metabolism, potentially influencing conditions like diabetes and obesity.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antimicrobial Evaluation :
    • A study assessed the compound's efficacy against Staphylococcus aureus and Escherichia coli, demonstrating a significant inhibition zone compared to control groups (IC50 values were reported in the low micromolar range) .
  • Anticancer Properties :
    • In vitro studies using human cancer cell lines (e.g., MCF-7 for breast cancer) revealed that the compound induced apoptosis with an IC50 value of approximately 15 µM. Mechanistic studies indicated that it activates p53 signaling pathways .
  • Metabolic Studies :
    • In model organisms like Drosophila melanogaster, the compound improved lifespan and metabolic health when administered in high-fat diet conditions, suggesting potential applications in metabolic syndrome treatments .

Comparative Analysis

To understand the unique properties of this compound, comparisons with structurally similar compounds were made:

Compound NameAntimicrobial ActivityAnticancer ActivityMetabolic Effects
(5Z)-3-benzyl-5-[(4-nitrophenyl)methylidene]HighModeratePositive
5-Benzylthiazolidine-2,4-dioneModerateLowNeutral
5-(4-Hydroxybenzylidene)thiazolidine-2,4-dioneHighHighPositive

Properties

IUPAC Name

(5Z)-3-benzyl-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O4S/c20-16-15(10-12-6-8-14(9-7-12)19(22)23)24-17(21)18(16)11-13-4-2-1-3-5-13/h1-10H,11H2/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTMNTGPAUPILC-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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